molecular formula C11H8ClNO3 B12846319 Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12846319
M. Wt: 237.64 g/mol
InChI Key: MYVJLHCFLBMHJY-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolones, which can have enhanced or modified biological activities .

Scientific Research Applications

Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound can effectively halt bacterial growth and proliferation . The molecular targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

methyl 5-chloro-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)6-5-13-8-4-2-3-7(12)9(8)10(6)14/h2-5H,1H3,(H,13,14)

InChI Key

MYVJLHCFLBMHJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C(C1=O)C(=CC=C2)Cl

Origin of Product

United States

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